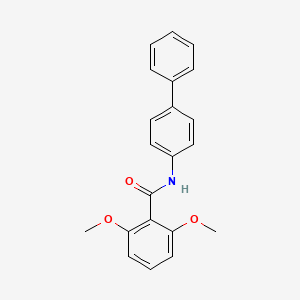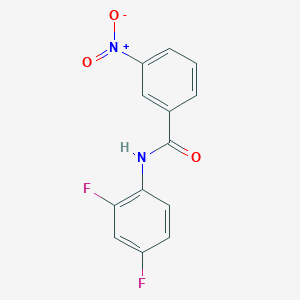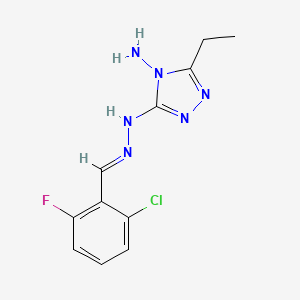![molecular formula C19H17ClN4O3S B5856495 4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves reactions such as aromatic nucleophilic substitution and subsequent modifications to introduce specific functional groups. For example, derivatives have been synthesized by reacting isatin derivatives with sulfadimidine, highlighting the versatility of synthetic routes for such compounds (Selvam et al., 2001).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, 1H NMR) are pivotal in confirming the molecular structure of such compounds. The crystal structure analysis of similar compounds has led to the discovery of new classes that exhibit unique packing and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Li et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves interactions with biological targets, such as enzymes or receptors, indicating their potential as pharmacological agents. The covalent binding to specific amino acids within protein targets is a critical aspect of their mechanism of action, as seen in PPARdelta antagonists (Shearer et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form can significantly affect the compound's application in drug formulation and materials science. The solubility in various solvents and thermal properties are particularly relevant for processing and application purposes, as demonstrated in studies on similar polyamide materials (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under physiological conditions, and interactions with biological molecules, are essential for the development of therapeutic agents. The design and evaluation of derivatives for specific biological activities necessitate a detailed understanding of these chemical properties (Zhou et al., 2008).
Direcciones Futuras
The study of novel benzamide and pyrimidine derivatives is a promising area of research, given the wide range of biological activities these compounds can have. Future research could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties in more detail .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit certain enzymes
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . The exact interaction and resulting changes would depend on the specific target.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cell proliferation . The downstream effects would depend on the specific pathway and target.
Result of Action
Similar compounds have been reported to have antiproliferative activity against cancer cell lines . The exact effects would depend on the specific target and mode of action.
Propiedades
IUPAC Name |
4-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTMFJXOSYKARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


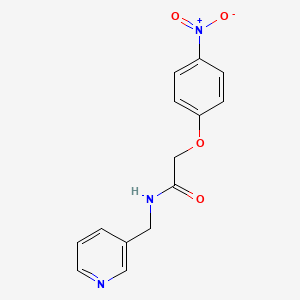
![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

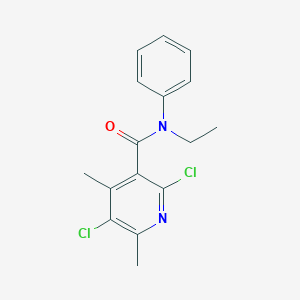

![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
